molecular formula C8H16ClNO B12984188 (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride

(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride

Cat. No.: B12984188
M. Wt: 177.67 g/mol
InChI Key: BKLFMGGCMJWVTO-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The spirocyclic framework imparts unique chemical and biological properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of N-Boc-4-piperidone as a starting material. The process includes a Wittig reaction to form N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone. The azaspiro ketone intermediate is then reduced using sodium borohydride, and the Boc protecting group is removed using hydrochloric acid-ethyl acetate to yield the target compound .

Industrial Production Methods

Industrial production methods for ®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride are designed to be economically efficient and scalable. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high specificity, modulating the activity of the target protein. This can lead to various biological effects, depending on the nature of the target and the context of its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride is unique due to the presence of both nitrogen and oxygen atoms in its spirocyclic ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further study and potential therapeutic applications.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(5R)-5-methyl-7-oxa-2-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-7-4-10-3-2-8(7)5-9-6-8;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1

InChI Key

BKLFMGGCMJWVTO-FJXQXJEOSA-N

Isomeric SMILES

C[C@H]1COCCC12CNC2.Cl

Canonical SMILES

CC1COCCC12CNC2.Cl

Origin of Product

United States

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